molecular formula C20H26N2O3S B5007708 N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

Cat. No. B5007708
M. Wt: 374.5 g/mol
InChI Key: QEQHPEWGFNCTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as L-001, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has been found to exhibit promising effects in various preclinical studies, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Specifically, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and neuroprotective effects, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis. Furthermore, this compound has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its potent anti-tumor effects, which make it a promising candidate for further research and development in the field of cancer therapeutics. Additionally, this compound has been found to have a favorable toxicity profile in preclinical studies, indicating that it may be well-tolerated in humans. However, one of the limitations of this compound is its relatively low solubility, which may pose challenges in formulating it for clinical use.

Future Directions

There are several potential future directions for the research and development of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. One area of focus could be in the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde and methylsulfonyl chloride to form 4-isopropylbenzaldehyde methylsulfone. This intermediate is then reacted with N-phenylethyl glycine in the presence of a coupling reagent to yield this compound. The purity of the final product is ensured through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various disease models. One of the most notable applications is in the field of cancer research, where this compound has been found to exhibit potent anti-tumor effects in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16(2)18-9-11-19(12-10-18)22(26(3,24)25)15-20(23)21-14-13-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQHPEWGFNCTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.